REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](O)=O.C(N(CC)CC)C.C(O)C.[NH2:16][C:17]1[N:18]=[N:19][C:20]([CH:23]([CH3:25])[CH3:24])=[CH:21][CH:22]=1>O>[Cl:1][C:2]1[N:16]=[C:17]2[CH:22]=[CH:21][C:20]([CH:23]([CH3:25])[CH3:24])=[N:19][N:18]2[CH:3]=1
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Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=CC1)C(C)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
after the mixture was heated at 80 to 90° C. for 5 hours
|
Duration
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5 h
|
Type
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STIRRING
|
Details
|
under stirring
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated to dryness
|
Type
|
STIRRING
|
Details
|
The resulting solids and phosphorus oxychloride (5.0 ml) were stirred at 150° C. for 12 hours in a sealed tube reactor
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
The reaction solution was left
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into water (50.0 ml) of 40 to 50° C.
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2N(N=C(C=C2)C(C)C)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |